molecular formula C17H14N2O2 B4536586 n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4536586
M. Wt: 278.30 g/mol
InChI Key: XPTSXSCBRKJJJA-UHFFFAOYSA-N
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Description

Significance of the Quinolone Core in Chemical Biology

Quinolones, heterocyclic compounds featuring a bicyclic structure, are a cornerstone of medicinal chemistry. Their derivatives have been extensively developed due to a distinctive structure that confers a wide array of pharmacological effects. nuph.edu.ua This core is integral to numerous synthetic compounds with applications ranging from antibacterial to anticancer and antimalarial activities. nuph.edu.uapensoft.net

The biological activity of quinolones is often attributed to their ability to inhibit type II topoisomerases, such as DNA gyrase and topoisomerase IV, in bacteria. researchgate.netdocumentsdelivered.com By stabilizing the complex between these enzymes and DNA, quinolones introduce double-stranded breaks, leading to bacterial cell death. researchgate.netdocumentsdelivered.com This mechanism of action has made the quinolone core a focal point for the development of antibiotics for decades. The versatility of the quinolone scaffold allows for substitutions at several positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. pensoft.netnih.gov

Overview of 4-Oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) Scaffolds in Drug Discovery Research

Within the broader quinolone class, the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has been identified as a particularly fruitful area for research. Derivatives based on this structure have been investigated for a range of therapeutic applications, demonstrating its privileged nature.

A prominent example is the discovery of Ivacaftor (VX-770), a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. ucl.ac.benih.gov Ivacaftor, chemically named N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, was identified through high-throughput screening and extensive structure-activity relationship (SAR) studies, highlighting the scaffold's potential beyond antimicrobial applications. ucl.ac.benih.gov

Furthermore, this scaffold has been successfully utilized to develop potent and selective ligands for the cannabinoid CB2 receptor, which is a target for treating inflammatory and neuropathic pain. nih.gov Research has also demonstrated the potential for these derivatives in oncology, with some compounds showing anticancer activity potentially through the inhibition of mammalian topoisomerase II, an enzyme homologous to the bacterial targets of quinolone antibiotics. nih.gov

Specific Focus on N-Benzyl Substitution: Rationale and Research Context

The modification of a scaffold at different positions is a key strategy in medicinal chemistry to optimize its biological activity. In the context of the 4-oxo-1,4-dihydroquinoline-3-carboxamide core, substitution at the N-1 position of the quinolone ring is crucial for modulating potency and selectivity. The introduction of a benzyl (B1604629) group at this position (N-benzyl) is a common tactic used to explore the structure-activity relationships (SAR) of these compounds.

The rationale for using an N-benzyl substitution is multifaceted. The benzyl group is a relatively simple, yet bulky and lipophilic moiety. Its introduction can influence the compound's steric and electronic properties, affecting how it fits into and interacts with the binding pocket of a biological target.

Research into N-benzyl substituted quinolones has shown varied results, underscoring the nuanced effects of this modification. For instance, in the development of CB2 receptor ligands, replacing an N-pentyl chain with an N-benzyl group resulted in a decrease in CB2 affinity. However, further substitution on the benzyl ring itself, such as with a fluorine atom, could recover some of this lost affinity, demonstrating that the benzyl group serves as a tunable element for optimizing ligand-receptor interactions.

Studies on other heterocyclic scaffolds have also shown the N-benzyl fragment to be beneficial for antimicrobial and anticancer activities, suggesting its broad utility in modulating biological function. nih.govmdpi.com For example, research on 1-substituted benzyl quinolone derivatives indicated that the benzyl group itself conferred higher in-vitro antibacterial activity compared to para-substituted chlorobenzyl or nitrobenzyl groups. nih.gov

Interdisciplinary Research Landscape for N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

The investigation of this compound and its analogues is inherently interdisciplinary, spanning several key scientific fields:

Medicinal Chemistry: This field is central, focusing on the design, synthesis, and chemical optimization of these molecules. Chemists work to create libraries of related compounds to systematically probe the structure-activity relationships.

Pharmacology: Researchers in pharmacology evaluate the biological effects of these compounds in vitro and in vivo. This includes determining their efficacy against specific targets (e.g., cancer cell lines, bacterial strains, or protein receptors) and elucidating their mechanisms of action. nih.gov

Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these molecules will bind to their targets. nih.gov This computational insight helps to rationalize experimental findings and guide the design of new, more potent derivatives.

Biochemistry and Molecular Biology: These disciplines are crucial for understanding the specific molecular interactions between the this compound scaffold and its biological targets, such as enzymes or receptors.

The collective efforts across these disciplines are essential for advancing the therapeutic potential of this promising class of compounds.

Research Data on N-Substituted 4-Oxo-1,4-dihydroquinoline Derivatives

The following table presents research data on the impact of different substituents at the N-1 position of the 4-oxo-1,4-dihydroquinoline scaffold on the binding affinity to the human CB2 cannabinoid receptor.

Compound ReferenceN-1 SubstituentCB2 Receptor Affinity (Ki) in nM
81n-Pentyl154
83Benzyl656
844-Fluorobenzyl225
854-Chlorobenzyl1120
864-Bromobenzyl966

Data sourced from a study on 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2-selective cannabinoid receptor ligands. ucl.ac.be

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-13-8-4-5-9-15(13)18-11-14(16)17(21)19-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTSXSCBRKJJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331825
Record name N-benzyl-4-oxo-1H-quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306728-29-0
Record name N-benzyl-4-oxo-1H-quinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 4-Oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) Scaffold

The construction of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold can be achieved through several established synthetic routes. These pathways provide the foundational framework upon which specific derivatives, such as the N-benzyl analogue, are built.

Gould-Jacobs Approach and Modifications

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolines and their derivatives. wikipedia.orgmdpi.compreprints.org This thermal cyclization method begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. wikipedia.orgmdpi.com Subsequent heating of this intermediate, often at high temperatures (200–250 °C), induces an intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form. wikipedia.orgmdpi.com

The reaction's regioselectivity is a critical consideration, influenced by both steric and electronic factors of the aniline starting material. mdpi.comd-nb.info Asymmetrically substituted anilines can lead to a mixture of product isomers. mdpi.com Traditional Gould-Jacobs reactions often suffer from drawbacks such as the need for harsh reaction conditions and potentially low yields. mdpi.comresearchgate.net To mitigate these issues, modifications have been developed, including the use of high-boiling point inert solvents like diphenyl ether or Dowtherm A, which can significantly improve cyclization yields to as high as 95%. mdpi.com Microwave-assisted heating has also been employed to shorten reaction times and improve yields. researchgate.netablelab.eu

The general steps of the Gould-Jacobs reaction are as follows:

Condensation: Aniline or a substituted aniline reacts with an alkoxymethylenemalonic ester. wikipedia.orgmdpi.com

Cyclization: The resulting intermediate undergoes thermal intramolecular cyclization. wikipedia.orgmdpi.com

Saponification: The ester group is hydrolyzed to a carboxylic acid. wikipedia.orgresearchgate.net

Decarboxylation: The resulting acid can be decarboxylated to yield a 4-hydroxyquinoline. wikipedia.orgresearchgate.net

For the synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold, the carboxylic acid ester intermediate from the Gould-Jacobs reaction serves as a key precursor for subsequent amidation reactions.

Amidation Reactions of Quinolone Carboxylic Acid Esters

The conversion of quinolone carboxylic acid esters, such as those obtained from the Gould-Jacobs reaction, into the corresponding carboxamides is a pivotal step. A common approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction.

The hydrolysis of the ethyl ester of 4-hydroxyquinoline-3-carboxylic acid is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide. chemicalbook.com Subsequent acidification of the reaction mixture precipitates the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. chemicalbook.com

Once the carboxylic acid is obtained, it can be coupled with an amine to form the desired amide. This amidation can be facilitated by converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, treatment of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with thionyl chloride yields the corresponding acid chloride, which can then be reacted with an amino acid to form the amide. sid.ir

Advanced Coupling Reagent Strategies (e.g., TBTU, HBTU, PyBROp, PS-HOBt)

Modern synthetic chemistry offers a variety of advanced coupling reagents that facilitate the direct amidation of carboxylic acids under milder conditions and with higher efficiency. These reagents are particularly useful in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamides.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent for amide bond formation. ucl.ac.benih.govorganic-chemistry.org It activates the carboxylic acid, enabling its reaction with an amine. The reaction is typically carried out in a dry aprotic solvent like DMF in the presence of a base such as triethylamine or Hünig's base. ucl.ac.benih.gov This method has been successfully employed for the synthesis of various 4-oxo-1,4-dihydrocinnoline-3-carboxamides and is applicable to the quinoline (B57606) scaffold. ucl.ac.be

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another efficient coupling reagent that functions similarly to HBTU.

PyBrop (Bromotripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that has been utilized in the solid-phase synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamides. ucl.ac.be

PS-HOBt (Polystyrene-supported 1-hydroxybenzotriazole) is a polymer-supported reagent that facilitates a "catch-and-release" strategy for amide synthesis. ucl.ac.bebiotage.com In this approach, the carboxylic acid is first activated by forming a polymer-bound ester using a coupling agent like PyBrop. ucl.ac.be The excess reagents and byproducts are then washed away, and the desired amide is released into solution upon the addition of the amine. ucl.ac.be This solid-phase methodology allows for the efficient synthesis of a diverse range of 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides. ucl.ac.be

Coupling ReagentFull NameTypical Reaction Conditions
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDry DMF, Triethylamine or Hünig's base
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateSimilar to HBTU
PyBropBromotripyrrolidinophosphonium hexafluorophosphateUsed in solid-phase synthesis
PS-HOBtPolystyrene-supported 1-hydroxybenzotriazoleSolid-phase "catch-and-release" with a coupling agent like PyBrop

Multistep Synthesis Approaches

The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is inherently a multistep process. Various synthetic strategies have been devised, often starting from readily available precursors like aniline derivatives or isatoic anhydrides.

One such approach begins with the alkylation of isatoic anhydride, followed by a C-acylation reaction with dimethyl malonate to yield an N-substituted-3-methoxycarbonyl-4-hydroxy-2-quinolinone. nih.gov This intermediate can then be further functionalized.

Another multistep synthesis involves the reaction of 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester with triethylorthoformate, followed by treatment with an amine and subsequent ring closure to form the quinoline ring system. google.com

These multistep sequences allow for the introduction of various substituents on the quinoline core, providing access to a wide range of derivatives.

Synthesis of N-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide and its Direct Precursors

The synthesis of the target compound, this compound, involves the application of the aforementioned synthetic principles, with specific conditions tailored for the introduction of the N-benzyl group.

Specific Reaction Conditions for N-Benzyl Analogue Synthesis

The synthesis of this compound can be achieved by coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine. This amidation is effectively carried out using one of the advanced coupling reagents discussed previously.

For example, the carboxylic acid can be activated with HBTU in the presence of a base like N-ethyldiisopropylamine (Hünig's base) in a solvent such as toluene or DMF. nih.gov Benzylamine is then added to the activated intermediate to form the desired this compound.

Alternatively, a two-step procedure involving the formation of an acid chloride followed by reaction with benzylamine is also a viable route. The choice of synthetic route and reaction conditions can be optimized to maximize yield and purity.

The N-benzyl group can also be introduced at an earlier stage of the synthesis. For instance, N-benzylation of precursor molecules like 4-hydroxycinnolines has been achieved using benzyl (B1604629) bromide. nih.gov A similar strategy could potentially be applied to precursors of the quinoline system.

Reaction StepReagents and ConditionsPurpose
Ester HydrolysisEthyl 4-hydroxyquinoline-3-carboxylate, 2N NaOH, refluxTo form 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chemicalbook.com
Amidation (Coupling Reagent)4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Benzylamine, HBTU, Hünig's base, DMFTo form the final N-benzyl amide product nih.gov
Amidation (Acid Chloride)1. Thionyl chloride; 2. BenzylamineAlternative method for amide formation sid.ir

Optimization of Reaction Parameters and Yields

The synthesis of this compound and its derivatives involves multi-step processes where the optimization of reaction conditions is critical for achieving high yields and purity. A key transformation is the formation of the C-3 carboxamide bond. An effective method for this involves the use of 1,1'-carbonyldiimidazole (B1668759) as a promoter for the reaction between a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a substituted benzylamine researchgate.net.

Table 1: Optimized Reaction Parameters for N-Ethylation
ParameterConditionReference
Starting MaterialThis compound beilstein-journals.org
BasePotassium Carbonate beilstein-journals.org
SolventDimethyl Sulfoxide (DMSO) beilstein-journals.org
Alkylating AgentBromoethane beilstein-journals.org
Temperature80 °C beilstein-journals.org
Time24 hours beilstein-journals.org
Yield80% beilstein-journals.org

Derivatization Strategies on the this compound Nucleus

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a promising structural template for pharmacological applications nih.gov. Consequently, various derivatization strategies have been employed to explore the structure-activity relationships of these compounds. These modifications typically target three main positions: the N1-position of the quinolone ring, the C-3 carboxamide side chain, and various positions on the quinolone ring itself (e.g., C-6, C-7, C-8) ucl.ac.be.

N1-Alkylation and Regioselectivity Studies

N1-alkylated-4-oxoquinoline derivatives are of significant interest due to their association with various pharmacological activities, including antibacterial and antiviral properties beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov. The aliphatic nucleophilic substitution reaction is a common method to achieve N1-alkylation, where the 4-oxoquinoline nucleus functions as an azanucleophile, reacting with different alkyl halides beilstein-journals.orgnih.govbeilstein-journals.org. This reaction is noted for producing high yields with no isolated byproducts beilstein-journals.orgnih.govbeilstein-journals.org.

The observed regioselectivity in the N-alkylation of this compound has been the subject of mechanistic studies. The preferential alkylation at the N1 position of the quinoline ring over the nitrogen of the C-3 carboxamide is attributed to the higher acidity of the N-H hydrogen of the oxoquinoline ring beilstein-journals.orgbeilstein-journals.org.

Theoretical investigations using Density Functional Theory (DFT) methods have been employed to understand this phenomenon beilstein-journals.orgnih.gov. These studies, which evaluate the compound's acid/base behavior and possible reaction paths, corroborate the experimental findings beilstein-journals.orgbeilstein-journals.orgnih.gov. The initial treatment with a base, such as potassium carbonate, establishes an acid-base equilibrium that leads to the in situ formation of the conjugate base beilstein-journals.org. The deprotonation of the N-H sites and subsequent analysis of molecular orbitals support the hypothesis that the higher acidity of the quinolone's N-H hydrogen leads exclusively to the formation of the oxoquinoline conjugate base, which then acts as the reactive nucleophile in the substitution reaction beilstein-journals.orgbeilstein-journals.org.

Modifications at the Carboxamide Moiety (C-3 Position)

The carboxamide unit at the C-3 position is a critical feature associated with the biological activity of this class of compounds beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov. Therefore, extensive modifications have been made to this moiety to investigate structure-affinity relationships. This typically involves reacting the precursor, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its activated form (e.g., acid chloride), with a diverse range of primary amines.

Research has explored the synthesis of numerous derivatives by introducing various substituents on the carboxamide nitrogen. For instance, a series of 28 different 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized to evaluate their anti-inflammatory activities nih.gov. Other studies have involved the synthesis of compounds with varied carboxamido substituents such as N-adamantyl, 2-phenylethyl, and (-)-1-phenylethyl groups ucl.ac.be. The reaction of the corresponding acid chloride with amino acids like glycine (B1666218) and D-glutamic acid has also been reported, further expanding the chemical space around the C-3 position sid.ir.

Table 2: Examples of Modifications at the C-3 Carboxamide Moiety
Amine Reactant (R'-NH₂)Resulting C-3 SubstituentReference
Various substituted anilinesN-phenyl derivatives nih.gov
Substituted benzylaminesN-benzyl derivatives researchgate.net
2-PhenylethylamineN-(2-phenylethyl)carboxamide ucl.ac.be
(-)-1-PhenylethylamineN-((-)-1-phenylethyl)carboxamide ucl.ac.be
GlycineN-(carboxymethyl)carboxamide sid.ir
D-Glutamic acidN-(1,3-dicarboxypropyl)carboxamide sid.ir

Substitutions on the Quinolone Ring (e.g., C-6, C-7, C-8)

To further probe the chemical and pharmacological properties of the this compound nucleus, substitutions have been introduced on the fused benzene ring of the quinolone scaffold. The influence of substituents at the C-6, C-7, and C-8 positions has been a subject of investigation.

One strategy involves the synthesis of chloro-substituted analogues. Studies have been conducted on several 6-, 7-, or 8-chloro-4-oxo-1,4-dihydroquinolines to understand the role of the quinoline core in biological receptor affinity ucl.ac.be. For example, the synthesis of derivatives from starting materials like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates the incorporation of substituents at both the C-6 (fluoro) and C-7 (chloro) positions sid.ir. Additionally, compounds incorporating a 5,7-dichloroquinoline moiety linked to other heterocyclic systems have been synthesized, highlighting the chemical tractability of these positions for substitution mdpi.com. These modifications demonstrate that small changes, such as the introduction of a chlorine atom, can significantly influence the properties of the resulting compounds ucl.ac.be.

Introduction of Hydrazide and Carbothioamide Moieties

The functionalization of the C-3 carboxamide group of this compound to incorporate hydrazide and carbothioamide moieties opens avenues for creating new analogues with potentially altered biological profiles. These transformations typically involve the initial hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by subsequent reactions.

A plausible synthetic route to obtain the hydrazide derivative would commence with the hydrolysis of the parent compound, this compound, to yield 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This carboxylic acid can then be activated, for instance, by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with hydrazine hydrate (H₂NNH₂·H₂O) to furnish the desired n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide.

For the introduction of a carbothioamide moiety, a common method involves the thionation of the corresponding carboxamide. While a direct thionation of this compound using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) could be envisioned, the reaction conditions would need to be carefully optimized to avoid side reactions on the quinolone core. An alternative approach would again start from the 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The carboxylic acid can be converted to the primary amide (carboxamide) via standard peptide coupling methods, which is then subjected to thionation to yield the carbothioamide.

Solid-Phase Synthesis Applications for Libraries of Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial generation of libraries of this compound derivatives, facilitating the exploration of structure-activity relationships (SAR). This approach typically involves the immobilization of a suitable building block onto a solid support, followed by sequential chemical modifications.

This solid-phase approach allows for the rapid and efficient synthesis of a large number of analogues with variations at the N-1 position of the quinolone ring and at the C-3 carboxamide substituent, which is invaluable for the systematic investigation of their biological properties.

Below is an interactive data table summarizing the key reactants and their roles in the discussed synthetic transformations.

Reactant/ReagentRole in SynthesisTransformation Achieved
Hydrazine Hydrate (H₂NNH₂·H₂O)NucleophileConversion of an activated carboxylic acid to a hydrazide.
Thionyl Chloride (SOCl₂)Activating AgentConversion of a carboxylic acid to an acid chloride.
Lawesson's Reagent / P₄S₁₀Thionating AgentConversion of a carboxamide to a carbothioamide.
Diethyl Ethoxymethylenemalonate (EMME)Building BlockUsed in the Gould-Jacobs reaction for quinolone synthesis.
Solid Support (Resin)Immobilization MatrixEnables solid-phase synthesis and purification.
Diverse Amines (R-NH₂)Building BlocksUsed to generate a library of N-substituted carboxamides.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, typically recorded in a solvent like DMSO-d6, reveals distinct signals for each unique proton in the molecule. The spectrum is characterized by signals in the aromatic region corresponding to the protons of the quinoline (B57606) and benzyl (B1604629) rings, a doublet for the benzylic methylene (B1212753) protons, and singlets for the amide and vinyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (J) provide information about adjacent protons.

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
11.85 s 1H NH (amide)
10.30 s 1H NH (dihydroquinoline)
8.85 s 1H H-2
8.30 d 1H H-5
7.85 t 1H H-7
7.70 d 1H H-8
7.55 t 1H H-6
7.40-7.25 m 5H Benzyl-H

Note: The data presented is based on typical spectral values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment. The spectrum for this compound would show signals for the carbonyl carbons, the aromatic and vinyl carbons of the quinoline ring, the aromatic carbons of the benzyl group, and the benzylic methylene carbon.

Expected ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
176.5 C=O (keto)
165.0 C=O (amide)
145.0 C-2
140.0 C-8a
138.5 Benzyl C-1'
133.0 C-7
128.8 Benzyl C-2', C-6'
127.5 Benzyl C-4'
127.2 Benzyl C-3', C-5'
126.0 C-5
125.5 C-6
118.5 C-4a
118.0 C-8
110.0 C-3

Note: This is a representative table of expected chemical shifts based on the structure and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₇H₁₄N₂O₂), the expected exact mass is approximately 278.1055 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Expected Mass Spectrometry Data for this compound

m/z Ion
278.11 [M]⁺
279.11 [M+H]⁺
187.05 [M - C₇H₇]⁺
172.04 [M - C₇H₆N]⁺

Note: This table presents expected m/z values for the molecular ion and potential major fragments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, C=C, and C-N bonds.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3300-3400 N-H stretching (amide and dihydroquinoline)
1660-1680 C=O stretching (keto)
1640-1660 C=O stretching (amide I band)
1580-1620 C=C stretching (aromatic)

Note: This table shows the expected characteristic IR absorption frequencies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. These methods provide a molecular-level understanding of its structure and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of the 4-oxoquinoline class, DFT calculations, often using the B3LYP hybrid functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry in the gas phase. nih.goviucr.org These calculations help in comparing theoretical structures with experimentally determined solid-state structures. nih.goviucr.org

DFT methods have been specifically applied to investigate the regioselective ethylation reaction of this compound. beilstein-journals.orgnih.gov Such studies are crucial for understanding the molecule's reactivity and predicting the outcomes of chemical modifications. beilstein-journals.orgnih.gov The electronic properties derived from DFT, such as electronegativity, hardness, and softness, provide a quantitative measure of the molecule's reactivity. nih.goviucr.org

Calculated Electronic Properties (Example for a related Dihydroquinoline) nih.govValue
Ionization Potential (I)6.3166 eV
Electron Affinity (A)2.2847 eV
Electronegativity (χ)4.3007
Hardness (η)2.0160
Softness (σ)0.4960
Electrophilicity Index (ω)4.5873

Acid-Base Behavior Analysis and pKa Prediction

The acid-base behavior of this compound has been evaluated using theoretical calculations to understand its deprotonation tendencies. beilstein-journals.orgnih.gov The molecule has two potential N–H sites for deprotonation: one on the oxoquinoline ring and another on the carboxamide side chain. beilstein-journals.org Computational studies, including DFT methods, have been employed to investigate the acidity of these sites. beilstein-journals.orgnih.gov

Analysis shows that the regioselectivity of reactions like N-ethylation is a direct result of the higher acidity of the N–H hydrogen on the oxoquinoline core compared to the carboxamide group's N-H. beilstein-journals.orgbeilstein-journals.org The treatment with a base, therefore, selectively produces a reactive conjugate base from the deprotonation of the oxoquinoline nitrogen. beilstein-journals.orgbeilstein-journals.org The oxoquinoline conjugate base exhibits greater stability compared to the carboxamide conjugate base. beilstein-journals.org While quantum mechanical methods can now calculate pKa with high accuracy, they remain computationally expensive for large-scale screening. acs.org

Molecular Orbital Analysis in Reaction Regioselectivity

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reaction mechanisms. beilstein-journals.org For this compound, the analysis of molecular orbitals corroborates the hypothesis that reaction regioselectivity is governed by the differential acidity of the N-H sites. beilstein-journals.orgbeilstein-journals.org

The HOMO and LUMO energies, often referred to as frontier orbitals, determine how the molecule interacts with other species. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.goviucr.org In a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO are localized across the entire molecule, with a calculated energy gap of 4.0319 eV. nih.goviucr.org A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Frontier Orbital Energies (Example for a related Dihydroquinoline) nih.govEnergy (eV)
EHOMO-6.3166
ELUMO-2.2847
Energy Gap (ΔE)4.0319

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic view of the molecule, offering insights into its conformational preferences and potential interactions with biological macromolecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov For the quinolone-3-carboxamide scaffold, molecular docking studies are frequently performed to explore potential anticancer and antibacterial applications. nih.govnih.govbenthamdirect.com For instance, derivatives like N-benzyl-4-hydroxy-2-quinolone-3-carboxamide have been identified as potential inhibitors of the PI3Kα kinase domain, a target in cancer therapy. mdpi.com

Docking studies on similar compounds have revealed key interactions, such as hydrogen bonds with significant binding residues within the target's active site. nih.gov The acyclic carboxamide moiety, with its hydrogen bond donor and acceptor sites, is often crucial for these interactions. semanticscholar.org Although specific docking studies for this compound are not detailed in the provided sources, the general approach for this class of compounds involves docking them into the active sites of enzymes like PI3Kα, bacterial DNA gyrase, or other protein targets to predict binding affinity and mode of action. nih.govnih.gov

Binding Site Identification and Characterization

In computational drug design, the initial step involves identifying and characterizing the binding site of the target protein. For inhibitors based on the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold, potential targets often include protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, or other proteins implicated in disease pathways. nih.govresearchgate.net The process commences with obtaining the three-dimensional crystal structure of the target protein, typically from a repository like the Protein Data Bank (PDB). nih.gov

Once the protein structure is acquired, preparatory steps are crucial. These include the removal of non-essential components like water molecules and co-crystallized ligands from the PDB file. Subsequently, computational tools are used to add polar hydrogen atoms and assign appropriate atomic charges, such as Kollman United charges, to the protein model. nih.gov The binding site, often a catalytic cleft or an allosteric pocket, is then identified. This can be done by referencing the location of a co-crystallized inhibitor in the experimental structure or by using pocket-finding algorithms that analyze the protein's surface topology to predict potential binding cavities. Characterization of the site involves analyzing its volume, shape, and the distribution of amino acid residues, classifying them based on properties like hydrophobicity, polarity, and charge, which dictates the potential for interaction with a ligand.

Ligand Preparation and Optimization for Docking Simulations

Proper preparation of the ligand, in this case, this compound, is critical for the accuracy of molecular docking simulations. The process begins with the generation of a 2D chemical structure using software like ChemDraw. nih.gov This 2D representation is then converted into a 3D structure.

The initial 3D model of the ligand is not typically in its most stable, low-energy conformation. Therefore, an energy minimization or geometry optimization step is performed. nih.govsamipubco.com This is achieved using computational chemistry programs that employ molecular mechanics force fields, such as MMFF94, or quantum mechanical methods like Density Functional Theory (DFT). nih.govsamipubco.com The optimization process adjusts bond lengths, bond angles, and torsion angles to find a conformational state with the lowest potential energy. This optimized structure is more representative of the molecule's likely conformation when interacting with a biological target. For docking, rotatable bonds within the ligand are defined, allowing it to flexibly adapt its conformation to fit within the binding site of the protein.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction. A key part of this analysis is the detailed examination of the intermolecular forces that stabilize the ligand-protein complex. For this compound, its chemical structure provides several features capable of forming specific interactions.

Hydrogen Bonding: The carboxamide group (-CONH-) is a classic hydrogen bond motif, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The ketone group at the 4-position of the quinoline (B57606) ring also serves as a potent hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as lysine, aspartate, or serine, which often anchor the ligand in a specific orientation.

Hydrophobic and Other Interactions: The fused aromatic rings of the quinoline core and the appended benzyl group are predominantly nonpolar and engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. Furthermore, these aromatic systems can participate in C-H⋯π and π-π stacking interactions, which contribute significantly to binding affinity and specificity. iucr.org Hirshfeld surface analysis of similar crystal structures reveals that H···H, C···H, and O···H contacts are among the most significant contributors to crystal packing, highlighting the importance of these weak interactions in molecular recognition. iucr.org

Table 1: Potential Intermolecular Interactions of this compound

Molecular Feature of LigandType of InteractionPotential Protein Residue Partners
Carboxamide N-HHydrogen Bond DonorAsp, Glu, Ser, Thr (side chain O)
Carboxamide C=OHydrogen Bond AcceptorLys, Arg, His, Ser (side chain H)
Quinoline C=O (4-position)Hydrogen Bond AcceptorLys, Arg, His, Ser (side chain H)
Benzyl RingHydrophobic, π-π Stacking, C-H⋯πPhe, Tyr, Trp, Leu, Val, Ile
Quinoline Ring SystemHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes and stability of the system.

An MD simulation is typically performed on the most promising ligand-protein complex identified through docking. The simulation tracks the trajectory of the complex in a simulated physiological environment (including water and ions) over a period of nanoseconds. nih.gov A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.gov These simulations can confirm the persistence of key interactions, like hydrogen bonds observed in docking, and reveal dynamic conformational adjustments that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For a series of this compound derivatives, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding variations in their biological effects.

2D-QSAR and 3D-QSAR Methodologies

QSAR methodologies are broadly categorized into 2D-QSAR and 3D-QSAR, depending on the types of molecular descriptors used. frontiersin.org

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. These descriptors can quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and topological indices (molecular connectivity). nih.gov A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to the observed biological activity. nih.gov While computationally efficient, 2D-QSAR does not explicitly account for the three-dimensional shape and stereochemistry of the molecules. frontiersin.org

3D-QSAR: This method considers the 3D structure of the molecules and their relative alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. nih.gov These methods calculate steric and electrostatic fields around the aligned molecules. The resulting field values are used to build a statistical model that correlates specific 3D properties with biological activity. 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease activity. frontiersin.org

Table 2: Comparison of QSAR Methodologies

Feature2D-QSAR3D-QSAR
Input Data 2D molecular structure3D molecular structure and alignment
Descriptors Physicochemical properties (e.g., logP, molar refractivity), topological indicesSteric and electrostatic interaction fields
Key Advantage Computationally fast, no alignment requiredProvides 3D spatial insights for design
Key Limitation Does not consider 3D conformation or stereochemistryRequires accurate molecular alignment
Typical Methods Multiple Linear Regression (MLR), Machine Learning (e.g., k-NN, DT)CoMFA, CoMSIA
Pharmacophore Generation and Feature Mapping

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model is an abstract representation of the key interaction points a ligand makes with its target receptor.

The process involves analyzing a set of active molecules to identify common chemical features and their spatial relationships. mdpi.com For a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide analogues, these features would typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net Software like PHASE can be used to generate and score potential pharmacophore hypotheses based on the structures of the active compounds. The best-ranked hypothesis represents the optimal 3D arrangement of these features. This model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophore, or to guide the modification of existing compounds to better fit the model and improve activity.

Table 3: Common Pharmacophoric Features for Kinase Inhibitors

Pharmacophore FeatureAbbreviationCorresponding Chemical Moiety
Hydrogen Bond AcceptorHBACarbonyl oxygen, ether oxygen, nitrile nitrogen
Hydrogen Bond DonorHBDAmide N-H, hydroxyl O-H
Hydrophobic RegionHYAlkyl chains, aromatic rings
Aromatic RingARPhenyl, quinoline, or other aryl systems
Positive IonizablePIProtonated amine
Negative IonizableNICarboxylate, tetrazole

Homology Modeling for Undetermined Protein Structures

In the realm of computational and theoretical chemistry, understanding the three-dimensional structure of a target protein is paramount for elucidating the mechanism of action of a ligand like this compound. However, experimental determination of protein structures through methods such as X-ray crystallography or cryo-electron microscopy is not always feasible. In such cases, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict the 3D structure of a protein when its experimental structure is not available. issaasphil.org This approach is predicated on the principle that proteins with similar amino acid sequences will adopt similar tertiary structures.

Homology modeling has been successfully employed in studies involving quinoline-3-carboxamide (B1254982) derivatives to model the structure of their target proteins, thereby enabling further computational analyses like molecular docking and molecular dynamics simulations. issaasphil.orgmdpi.com A notable application of this technique was in the study of quinoline-3-carboxamide derivatives targeting kinases in the DNA Damage Response (DDR) pathway. mdpi.com

One of the key kinases in this pathway, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), lacked a readily available experimental structure for computational studies with these specific inhibitors. To overcome this, researchers utilized a homology modeling approach to construct a 3D model of the kinase domain of DNA-PKcs. mdpi.com The process involved using the cryo-EM structure of the activated form of DNA-PK (PDB ID: 7k0y) as a template. mdpi.com The quality and validity of the generated homology model were then assessed using a Ramachandran plot to ensure its stereochemical integrity. mdpi.com

The resulting homology model of DNA-PKcs provided a structural framework to investigate the binding interactions of quinoline-3-carboxamide derivatives. This model, along with available structures of other related kinases such as ATM, ATR, mTOR, and PI3Kγ, was used in molecular docking and molecular dynamics simulations to analyze the binding affinity and selectivity of the compounds. mdpi.com These computational studies, made possible by the initial homology modeling, revealed insights into the stability of the protein-ligand complexes and the structural flexibility of the proteins upon ligand binding. mdpi.com

The table below summarizes the key details of the homology modeling study conducted for a target protein of quinoline-3-carboxamide derivatives.

Target ProteinModeling ToolTemplate Used (PDB ID)Model Validation MethodSubsequent Applications
DNA-PKcs (kinase domain)Swiss modeling tool7k0yRamachandran plotMolecular Docking, Molecular Dynamics Simulation

This application of homology modeling underscores its critical role in modern drug discovery and computational chemistry. By providing reliable 3D structural models of previously uncharacterized proteins, it opens avenues for structure-based drug design and the detailed investigation of molecular interactions, ultimately guiding the development of more potent and selective therapeutic agents. issaasphil.org

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways for Diversification

The diversification of the N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is crucial for exploring a wider range of biological activities. Research into novel synthetic pathways aims to improve efficiency, yield, and the ability to introduce diverse functional groups.

A primary and established method for synthesizing these compounds involves the coupling reaction between a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a selected amine. ucl.ac.be Variations of this approach often utilize thionyl chloride to convert the carboxylic acid into a more reactive acid chloride intermediate before reacting it with an amine like glycine (B1666218) or glutamic acid. sid.ir Another common strategy employs coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate the amide bond formation between the quinoline (B57606) carboxylic acid and various substituted benzylamines. researchgate.net

More advanced strategies focus on building the core heterocyclic system through multi-step reactions. For instance, the synthesis can begin with the reaction of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate, followed by a cyclization reaction to form the piperidine (B6355638) ring, which is a key intermediate for certain quinolone derivatives. google.comguidechem.com The Gould-Jacobs reaction is another foundational method for constructing the 4-quinolone ring system, which can then be further modified. The development of these synthetic routes is essential for creating libraries of compounds with varied substituents on both the quinoline core and the N-benzyl group, enabling extensive structure-activity relationship (SAR) studies. ucl.ac.be

Synthetic Strategy Key Reagents/Intermediates Purpose Reference
Amide Coupling4-oxo-1,4-dihydroquinoline-3-carboxylic acid, BenzylamineDirect formation of the carboxamide linkage. ucl.ac.be
Acid Chloride FormationThionyl chloride, Glycine, D-glutamic acidIncreases reactivity of the carboxylic acid for coupling. sid.ir
CDI-Promoted Coupling1,1'-Carbonyldiimidazole (CDI), Substituted benzylaminesEfficient amide bond formation under mild conditions. researchgate.net
Multi-step CyclizationN-benzyl glycine ethyl ester, 4-halogenated ethyl butyrateConstruction of core heterocyclic intermediates for further modification. google.com

Advanced Structural Characterization of Ligand-Target Complexes

Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental for rational drug design. Advanced structural characterization, primarily through computational methods like molecular docking, provides critical insights into the binding modes of these ligands.

In silico docking studies have been instrumental in elucidating how these compounds fit into the active sites of various enzymes and receptors. For instance, docking simulations of derivatives into the active site of the prototype foamy virus integrase (PFV-IN) revealed that the hydroxy and carboxamide groups interact with essential Mg²⁺ ions. brieflands.com In another study targeting the phosphatidylinositol 3-kinase (PI3Kα), an attractive target for anticancer drugs, induced-fit docking showed that these derivatives occupy the binding site and engage with key amino acid residues. mdpi.com

Similarly, when targeting the P2X7 receptor, an ATP-gated ion channel, docking studies predicted favorable interactions, including hydrogen bonding between the quinoline nitrogen and amino acid residues like Lys630, as well as π-alkyl and π-sulfur interactions that contribute to binding affinity. nih.gov These computational models are often validated by comparing the predicted binding energies with experimentally determined biological activities, such as IC₅₀ values, to confirm the binding hypothesis.

Biological Target Key Interacting Residues/Components Interaction Type Reference
PI3KαNot specifiedEngagement with key binding residues mdpi.com
P2X7 ReceptorLys630, Tyr628, Lys443, Asn411, Ser419Hydrogen bonding, π-alkyl, π-sulfur nih.gov
PFV IntegraseMg²⁺ ions, DG4, DC16, DA17Metal chelation, pocket fitting brieflands.com
Cannabinoid Receptor 2 (CB2R)Phe183, Phe117π-π interactions nih.gov

Integrated Computational and Experimental Approaches for Lead Optimization

The optimization of lead compounds from the this compound class increasingly relies on an integrated approach that combines computational (in silico) and experimental (in vitro and in vivo) methods. nih.govijs.si This synergy accelerates the drug discovery process by allowing for the rational design of more potent and selective molecules with improved pharmacokinetic profiles. ijs.si

The process typically begins with in silico screening of virtual libraries of quinoline-derived molecules to identify potential hits. nih.gov Computational tools are used to predict various properties, including physicochemical characteristics, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. bohrium.comabo.fi For example, quantitative structure-activity relationship (QSAR) models are developed to correlate the structural attributes of compounds with their biological activity, providing insights for designing new derivatives. researchgate.net

Compounds prioritized through computational analysis are then synthesized and subjected to a battery of in vitro assays to validate the predictions. nih.gov This can include testing for antimicrobial activity against various bacterial strains, evaluating anticancer effects on different cell lines, or measuring inhibitory activity against specific enzymes. bohrium.comekb.eg Promising candidates from in vitro studies may then advance to in vivo models to assess their efficacy and safety in a biological system, completing the iterative cycle of design, synthesis, and testing. nih.gov

Computational Method Purpose Experimental Validation Reference
Virtual ScreeningIdentify new inhibitors from a compound library.In vitro assays (e.g., promoter fusion assays). nih.gov
Molecular DockingPredict binding modes and affinity to a target protein.Enzyme inhibition assays, cell-based activity assays. mdpi.comekb.eg
QSAR AnalysisCorrelate chemical structure with biological activity.Measurement of IC₅₀ or MIC values for a series of analogs. researchgate.net
ADMET PredictionForecast pharmacokinetic and toxicity properties.In vitro plasma/hepatic stability assays, cytotoxicity tests. nih.govnih.gov

Design and Synthesis of this compound Derivatives Targeting Specific Biomolecular Pathways

The structural versatility of the this compound scaffold allows for its adaptation to target a wide array of specific biomolecular pathways implicated in various diseases. By strategically modifying substituents, researchers have developed potent and selective agents for inflammation, cancer, and neurological disorders.

Anti-inflammatory and Sepsis Treatment: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been designed as potent anti-inflammatory agents. One such derivative, compound 13a , was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α by blocking the activation of the NF-κB pathway. nih.gov In animal models, this compound alleviated symptoms of acute lung injury (ALI) and improved survival rates in mice with LPS-induced sepsis. nih.gov

Anticancer Therapeutics: The 4-oxoquinoline core is known to target mammalian topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov This mechanism has been exploited to develop derivatives with significant cytotoxic activity against cancer cell lines. For example, compounds 16b and 17b showed notable activity against a gastric cancer cell line while remaining inactive against normal cells. nih.gov Other derivatives have been synthesized to target different pathways, such as the PI3Kα kinase pathway, which is a key target in cancer drug design. mdpi.com

Cannabinoid Receptor Modulation: This scaffold has also served as a template for designing potent and selective ligands for the cannabinoid receptor subtype 2 (CB2R), which is involved in inflammation and neurodegeneration. ucl.ac.benih.gov Pharmacomodulations around the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) core have led to the development of both agonists and antagonists/inverse agonists for CB2R, demonstrating that small structural changes can significantly alter the compound's functionality. ucl.ac.be

Derivative Class Targeted Pathway/Receptor Therapeutic Application Reference
4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamidesNF-κB PathwayAnti-inflammatory, Sepsis, Acute Lung Injury nih.gov
4-oxoquinoline-3-carboxamidesTopoisomerase II, PI3KαAnticancer (e.g., Gastric Cancer) mdpi.comnih.gov
N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamidesCannabinoid Receptor 2 (CB2R)Inflammation, Neurodegeneration ucl.ac.benih.gov
Quinolone-6-carboxylic acid amidesEctonucleotidases (NPP1, NTPDase3)Potential Anticancer researchgate.net

Development of Fluorescent Probes based on the Scaffold

The intrinsic fluorescence of the 4-quinolone core provides a valuable foundation for the development of fluorescent probes for sensing and imaging applications. By incorporating specific ionophore or binding moieties, the this compound scaffold can be transformed into sensors for metal ions or probes for biological macromolecules. researchgate.netresearchgate.net

Metal Ion Sensing: Carboxamide and carbothioamide derivatives of the 4-quinolone scaffold have been investigated as fluorescent sensors for various metal ions. researchgate.netresearchgate.net For example, a carboxamide derivative with a benzyl (B1604629) group (QBO) demonstrated sensitivity and selectivity for Cu²⁺ ions, while a phenyl-substituted analog (QPO) was effective for detecting Fe³⁺ ions. researchgate.net These sensors operate through a complexation mechanism that modulates the fluorescence of the quinolone fluorophore, allowing for the quantitative determination of these ions in environmental samples like tap water and soil. researchgate.netresearchgate.net

Biological Imaging: The scaffold has been successfully adapted to create fluorescent probes for imaging biological targets in vitro. A notable example is the development of N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives that act as fluorescent ligands for the cannabinoid receptor subtype 2 (CB2R). nih.gov These probes, which emit light in the green to near-infrared spectrum, have been used to detect the overexpression of CB2R in activated microglia, a key event in neuroinflammation. nih.gov The versatility of these probes has been demonstrated in various experimental settings, including flow cytometry and fluorescence microscopy, highlighting their potential as safe and effective tools for studying inflammation-based diseases. nih.govnih.gov

Probe Type Target Analyte/Biomolecule Detection Principle Application Reference
Carboxamide derivative (QBO)Copper (Cu²⁺)Selective complexation leading to fluorescence change.Environmental monitoring (water analysis). researchgate.net
Carboxamide derivative (QPO)Iron (Fe³⁺)Selective complexation leading to fluorescence change.Environmental monitoring (water and soil analysis). researchgate.netresearchgate.net
N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamideCannabinoid Receptor 2 (CB2R)Specific binding to the receptor.Imaging of microglia activation and neuroinflammation. nih.gov
Quinolone-based probes (QB-3)Cysteine (Cys), Glutathione (GSH)Ratiometric and turn-on fluorescence response.Detection of biothiols in living cells. rsc.org

Q & A

Q. What is the synthetic route for N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide?

The compound is synthesized via a Gould–Jacobs reaction. A typical procedure involves refluxing diethyl ethoxymethylenemalonate (DEEMM) with 4-chloroaniline to form anilinomethylenemalonate, followed by cyclization in diphenyl ether under microwave or conventional heating. Subsequent alkylation at the N-1 position is achieved using allyl bromide and K₂CO₃ in DMF. The final product is purified via recrystallization (e.g., 91% yield for ethylated derivatives) .

Q. How is the structure of this compound derivatives confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to verify regiochemistry and hydrogen bonding (e.g., intramolecular H-bond between C-4 carbonyl and carboxamide N–H) .
  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) using SHELXS/SHELXL for structure refinement. For example, compound 7’s structure confirmed ethylation at N1 and coplanarity of the oxoquinoline-carboxamide system .

Q. What determines regioselectivity in the N-ethylation of this compound?

Regioselectivity arises from the higher acidity of the oxoquinoline N–H (pKa ~9.5–11.0) compared to the carboxamide N–H (pKa >15). Deprotonation by a base (e.g., K₂CO₃) forms a conjugate base at the oxoquinoline nitrogen, which acts as the nucleophile in SN2 reactions with alkyl halides. DFT calculations (B3LYP/6-31+G(d)) corroborate this by showing favorable ΔG for oxoquinoline deprotonation in polar solvents like DMSO .

Advanced Research Questions

Q. How do computational methods explain the regiochemical preference in alkylation reactions?

Density functional theory (DFT) studies (Gaussian 09, B3LYP/6-31+G(d)) reveal:

  • Charge distribution : Deprotonated oxoquinoline nitrogen has greater electron density (Mulliken charge: −0.72 vs. −0.58 for carboxamide) .
  • Transition-state analysis : Lower activation energy for ethylation at oxoquinoline N1 (ΔH‡ = 9.5 kcal·mol⁻¹ in DMSO) vs. carboxamide (ΔH‡ = 31.7 kcal·mol⁻¹) .
  • Solvent effects (IEFPCM model): DMSO stabilizes the oxoquinoline anion via strong hydrogen-bond acceptance .

Q. How do solvent and base choice influence reaction pathways?

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance oxoquinoline deprotonation by stabilizing the conjugate base. Water or ethanol disfavor this due to competitive solvation .
  • Base : Weak bases (e.g., K₂CO₃) selectively deprotonate the more acidic oxoquinoline N–H, avoiding carboxamide participation. Strong bases (e.g., NaH) may lead to side reactions .

Q. How can contradictions in regiochemical outcomes be resolved when modifying reaction conditions?

Conflicting results (e.g., unexpected alkylation sites) require:

  • Acidity reassessment : Re-measure pKa via UV-Vis titrations or DFT.
  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 80°C vs. RT) to identify dominant pathways.
  • Crystallographic validation : Single-crystal X-ray diffraction to unambiguously assign substitution sites .

Q. What biological activities are associated with 4-oxoquinoline-3-carboxamide derivatives, and how are structure–activity relationships (SAR) explored?

Key activities include:

  • Antibacterial : Fluoroquinolone-like inhibition of DNA gyrase (e.g., ciprofloxacin analogs) .
  • CB2 receptor agonism : N-adamantyl derivatives show sub-μM binding (Ki = 0.12 μM) via H-bonding with Tyr308 and hydrophobic interactions .
  • Anticancer : C3-carboxamide substituents enhance HDAC inhibition (IC₅₀ < 1 μM in MCF-7 cells) . SAR studies involve systematic substitution at N1, C3, and C7 positions followed by in vitro screening .

Q. What challenges arise in N1 substitution, and how are they addressed?

  • Reduced reactivity : N1 alkylation decreases C3-carboxylate acidity, hindering further derivatization. Solution: Post-functionalization via saponification (NaOH/THF) to carboxylic acid, followed by peptide coupling (e.g., HBTU) .
  • Byproduct formation : Competing O-alkylation minimized using bulky alkyl halides (e.g., benzyl bromide vs. methyl iodide) .

Methodological and Technical Considerations

Q. How is the SHELX software suite applied in crystallographic studies of this compound?

SHELX workflows include:

  • Data integration : SAINT for frame processing.
  • Structure solution : SHELXD for direct methods (e.g., locating heavy atoms).
  • Refinement : SHELXL for anisotropic displacement parameters and H-atom placement (riding model). Example: Compound 7’s structure refined to R1 = 0.039 using SHELXL-2013 .

Q. What pharmacological assays validate CB2 receptor targeting by 4-oxoquinoline-3-carboxamides?

  • Radioligand binding : Competition assays with [³H]CP55,940 to determine Ki values.
  • Functional assays : [³⁵S]GTPγS binding to confirm agonist activity (EC₅₀ = 12 nM for compound 30) .
  • Molecular docking : Glide SP mode in Schrödinger Suite to predict H-bonds with Ser285 and π-stacking with Phe183 .

Retrosynthesis Analysis

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Reactant of Route 1
n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
n-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.